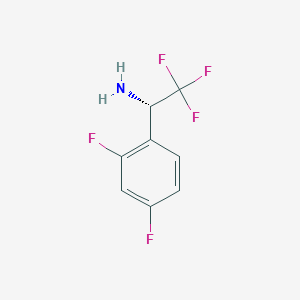
(S)-1-(2,4-difluorophenyl)-2,2,2-trifluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2,4-difluorophenyl)-2,2,2-trifluoroethan-1-amine is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of heterocycles via a radical process, which is a highly efficient way to introduce difluoromethyl groups into various substrates . This process often employs radical initiators and specific reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using robust and scalable methods. The use of commercially available reagents and catalysts, such as tris(pentafluorophenyl)borane, can facilitate the synthesis of (S)-1-(2,4-difluorophenyl)-2,2,2-trifluoroethan-1-amine on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,4-difluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while substitution reactions can produce a wide range of substituted aromatic compounds.
Scientific Research Applications
(S)-1-(2,4-difluorophenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2,4-difluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and stability, allowing it to interact effectively with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2,4-difluorophenyl)-: Another fluorinated compound with similar structural features.
2,4-Difluorobenzeneboronic acid: A related compound used in various chemical reactions and applications.
Uniqueness
(S)-1-(2,4-difluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and reactivity. These features make it a valuable compound in synthetic and pharmaceutical chemistry, distinguishing it from other fluorinated compounds.
Properties
CAS No. |
845252-03-1 |
|---|---|
Molecular Formula |
C8H6F5N |
Molecular Weight |
211.13 g/mol |
IUPAC Name |
(1S)-1-(2,4-difluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6F5N/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1 |
InChI Key |
LVSMZSSASNKGSY-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















